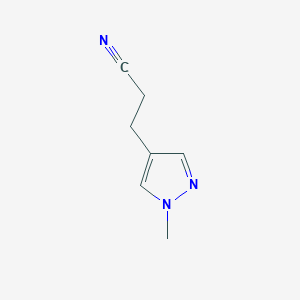![molecular formula C22H16ClN3O2S B2503498 N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 689227-25-6](/img/no-structure.png)
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN3O2S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Anticancer Potential
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, like its structural analogs, has been explored for its chemical reactivity with various electrophilic and nucleophilic reagents. Such reactivity studies facilitate the synthesis of diverse heterocyclic compounds with potential biological activities. Specifically, quinazolinone derivatives have demonstrated selective anticancer activity, highlighting their potential as therapeutic agents in cancer treatment. The reactivity and subsequent biological evaluation of these compounds underscore their significance in medicinal chemistry research Reactivity of 3-amino-3H-quinazolin-4-one derivatives towards some electrophilic and nucleophilic reagents and using of the products in the building of some interesting heterocycles as anticancer agent.
Structural Analysis and Biological Activities
The structural analysis of quinazolinone derivatives, including crystallography and Hirshfeld surface computational methods, provides insights into their molecular architecture and intermolecular interactions. These studies are crucial for understanding the compound's physicochemical properties and potential biological activities, including antioxidant and antibacterial effects. Such comprehensive structural and biological evaluations contribute to the development of novel compounds with therapeutic applications Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.
Synthesis and Anticonvulsant Activity
Quinazolinone derivatives have also been synthesized and evaluated for their anticonvulsant activity. By modifying the quinazolinone core structure, researchers aim to discover novel compounds with potent activity against seizures, contributing to the development of new anticonvulsant medications. This research area highlights the versatility of quinazolinone derivatives in addressing various neurological disorders Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(3-chlorobenzyl)amine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(3-chlorobenzyl)amine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and N-(3-chlorobenzyl)amine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the precipitate and wash with diethyl ether. Dry the product under vacuum to obtain N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.8 g, 85% yield).", "Step 3: Dissolve N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.0 g) in dry dichloromethane (20 mL) and add benzoyl chloride (1.2 g) and triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the precipitate with sodium bicarbonate solution and water. Dry the product under vacuum to obtain the final product (1.2 g, 75% yield)." ] } | |
CAS No. |
689227-25-6 |
Molecular Formula |
C22H16ClN3O2S |
Molecular Weight |
421.9 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChI Key |
SUQGXKVEBWCBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





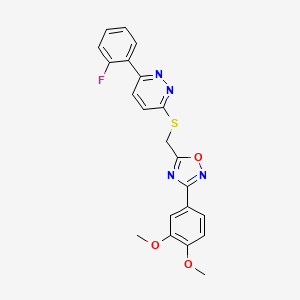
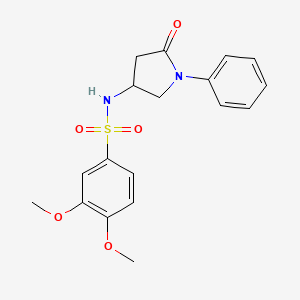
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)
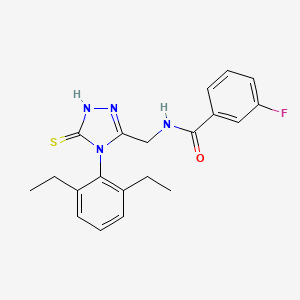
![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)
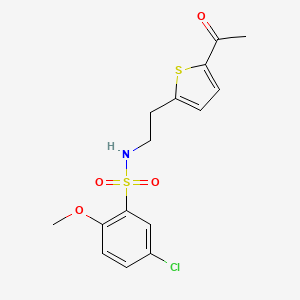

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)
